3-(Methylthio)-5-(trifluoromethyl)benzoic acid 3-(Methylthio)-5-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 53985-40-3
VCID: VC8278517
InChI: InChI=1S/C9H7F3O2S/c1-15-7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H,13,14)
SMILES: CSC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Molecular Formula: C9H7F3O2S
Molecular Weight: 236.21 g/mol

3-(Methylthio)-5-(trifluoromethyl)benzoic acid

CAS No.: 53985-40-3

Cat. No.: VC8278517

Molecular Formula: C9H7F3O2S

Molecular Weight: 236.21 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylthio)-5-(trifluoromethyl)benzoic acid - 53985-40-3

Specification

CAS No. 53985-40-3
Molecular Formula C9H7F3O2S
Molecular Weight 236.21 g/mol
IUPAC Name 3-methylsulfanyl-5-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C9H7F3O2S/c1-15-7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H,13,14)
Standard InChI Key FIYBTFYOOMVNIG-UHFFFAOYSA-N
SMILES CSC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Canonical SMILES CSC1=CC(=CC(=C1)C(F)(F)F)C(=O)O

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a benzoic acid backbone with three distinct substituents:

  • Carboxylic acid group at the 1-position.

  • Methylthio group (SCH3-\text{SCH}_3) at the 3-position.

  • Trifluoromethyl group (CF3-\text{CF}_3) at the 5-position.

The trifluoromethyl group’s strong electron-withdrawing effect and the methylthio group’s moderate electron-donating properties create a polarized aromatic system, influencing reactivity and intermolecular interactions .

Physico-Chemical Properties

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular FormulaC9H7F3O2S\text{C}_9\text{H}_7\text{F}_3\text{O}_2\text{S}
Molar Mass236.21 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solvents
LogP (Lipophilicity)Estimated >2 (high)

The absence of reported melting points and solubility data highlights gaps in current literature, necessitating further experimental characterization.

Synthesis and Reaction Pathways

Key Reaction Considerations

  • Regioselectivity: The trifluoromethyl group’s meta-directing nature ensures substitution occurs at the 3-position during functionalization .

  • Purification: Chromatography or recrystallization is critical due to the compound’s potential sensitivity to thermal decomposition.

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

The compound’s structural motifs align with bioactive molecules:

  • Lipophilicity Enhancement: The trifluoromethyl group improves membrane permeability, a desirable trait in central nervous system (CNS) drugs.

  • Enzyme Inhibition: Analogous benzoic acids act as protease inhibitors or kinase modulators, suggesting potential roles in targeting metabolic pathways .

Organic Synthesis

  • Building Block: Serves as a precursor for esters, amides, and acyl chlorides, enabling diverse derivatization.

  • Ligand Design: The sulfur atom may coordinate metals, facilitating use in catalysis or metal-organic frameworks (MOFs) .

Comparative Analysis with Structural Analogues

Ethylthio vs. Methylthio Derivatives

Replacing the methylthio group with an ethylthio moiety (as in 3-(ethylthio)-5-(trifluoromethyl)benzoic acid) increases molar mass (250.24 g/mol) and alters steric bulk, potentially affecting binding affinities in biological systems.

Trifluoromethyl Positioning

Compared to 3,5-bis(trifluoromethyl)benzoic acid (molar mass: 258.12 g/mol) , the absence of a second trifluoromethyl group reduces electron withdrawal, moderating acidity (pKa\text{p}K_a) and solubility.

Future Directions and Challenges

Research Gaps

  • Experimental Data: Melting points, solubility, and spectroscopic profiles (NMR, IR) remain uncharacterized.

  • Biological Activity: No direct studies on pharmacokinetics or toxicity exist, necessitating in vitro assays.

Synthetic Innovations

Developing greener methodologies (e.g., photocatalytic thiolation) could improve yield and sustainability .

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